![molecular formula C19H24Cl2N2 B2894314 N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride CAS No. 2034278-90-3](/img/structure/B2894314.png)
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride
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Overview
Description
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine is a chemical compound with the CAS Number: 220158-68-9 . It has a molecular weight of 278.4 .
Molecular Structure Analysis
The InChI code for N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine is 1S/C19H22N2/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19/h1-10,17-20H,11-14H2 .Scientific Research Applications
Antiviral Medication Synthesis
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride: is a key intermediate in the synthesis of antiviral medications. It has been utilized in the production of boceprevir , a protease inhibitor for the hepatitis C virus, and pf-07321332 , an oral medication used for the treatment of COVID-19 .
Catalysis in Organic Synthesis
The compound serves as a crucial component in catalytic processes, particularly in intramolecular cyclopropanation reactions. This is achieved through Ru (II) catalysis, which is a pivotal step in synthesizing various pharmaceutical intermediates .
Pharmaceutical Intermediate
As a pharmaceutical intermediate, it plays a significant role in the production of drugs beyond antivirals. Its structure is central to the synthesis of numerous active pharmaceutical ingredients, showcasing its versatility in drug development .
Gyrase Inhibitor Production
This compound is an essential building block for the synthesis of Trovafloxacin , a potent gyrase inhibitor. Trovafloxacin functions as a 4th generation topoisomerase inhibitor, preventing bacterial DNA replication .
Antiprotozoal Activity
Derivatives of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride exhibit notable antiprotozoal activity. This highlights its potential in developing treatments for protozoal infections .
Dipeptidyl Peptidase IV Inhibitors
The compound is also used in the synthesis of Saxagliptin , a dipeptidyl peptidase IV inhibitor class medication for type 2 diabetes mellitus. Saxagliptin represents the application of this compound in addressing chronic conditions like diabetes .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-azabicyclo[310]hexane derivatives, are known to act on various biological targets and are actively used in drug design .
Mode of Action
It is known that similar compounds interact with their targets to induce a range of biochemical changes .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular levels .
properties
IUPAC Name |
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.2ClH/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19;;/h1-10,17-20H,11-14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHIZXBTGOETHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride |
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